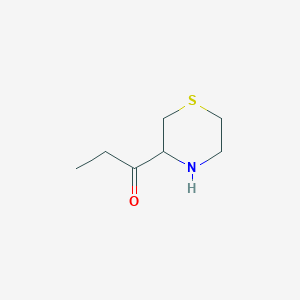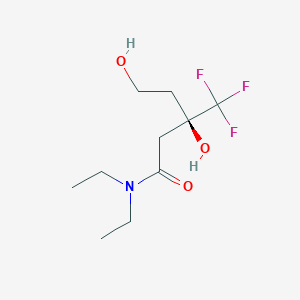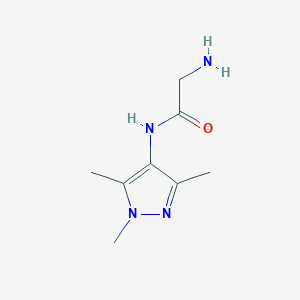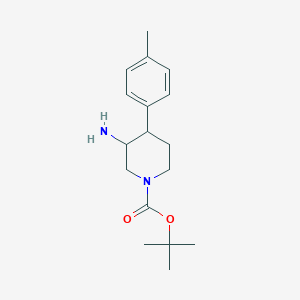
Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . This compound is a piperidine derivative and is often used in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate with an appropriate amine source under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of protein-ligand interactions and enzyme kinetics.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate: Another piperidine derivative with similar applications in organic synthesis.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific research and industrial uses.
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-12-5-7-13(8-6-12)14-9-10-19(11-15(14)18)16(20)21-17(2,3)4/h5-8,14-15H,9-11,18H2,1-4H3 |
Clave InChI |
VRDXVYZGXWMVNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


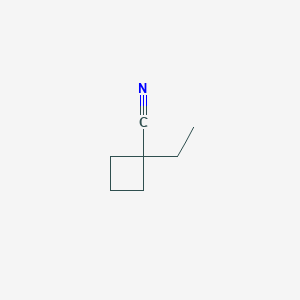
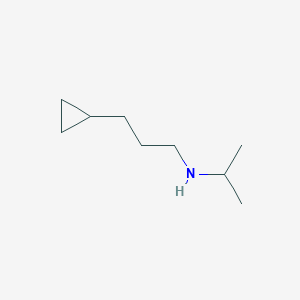
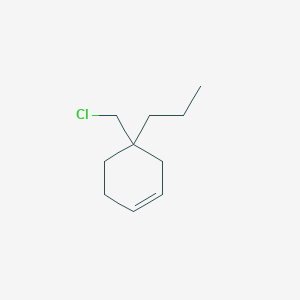
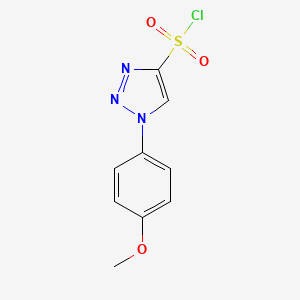
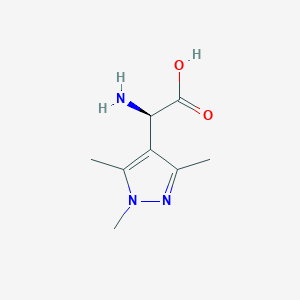
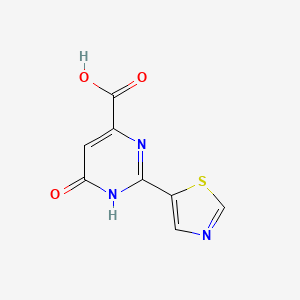

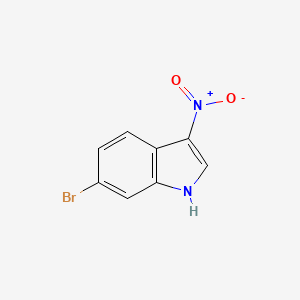
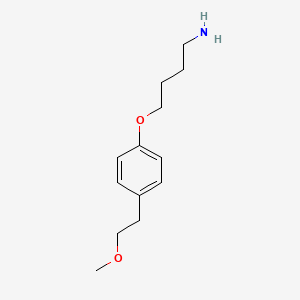
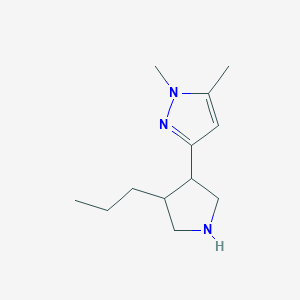
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
